molecular formula C22H20N4O4S B2594627 1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 881292-83-7

1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2594627
CAS No.: 881292-83-7
M. Wt: 436.49
InChI Key: MKPJNGMDBJGRSW-UHFFFAOYSA-N
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Description

This compound is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified from previous lead optimization efforts, and they display nanomolar potency as GIRK1/2 activators .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound includes a new ether-based scaffold and a novel sulfone-based head group . This unique structure contributes to its potent and selective activation of GIRK1/2 channels .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives through amine oxide rearrangement offers a method to produce these compounds with high yields, highlighting a versatile approach to accessing pyrimidine-annelated heterocycles (K. Majumdar, U. Das, N. Jana, 1998). Similarly, the preparation of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine demonstrates the flexibility in modifying the pyrimidine ring to obtain compounds with varied substituents, which may influence their physical, chemical, or biological properties (A. Kuznetsov, S. V. Chapyshev, 2007).

Potential Biological Activities

The antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides indicates that these compounds could serve as a basis for developing new antimicrobial agents. This is especially relevant for compounds demonstrating higher activity than reference drugs against specific strains of microorganisms (S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, V. Chernykh, 2015).

Advanced Material Applications

The study of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties opens avenues for the use of pyrimidine derivatives in material science, particularly in the development of luminescent materials and sensors (A. Srivastava, A. Singh, N. Kumari, R. Yadav, A. Gulino, A. Speghini, R. Nagarajan, L. Mishra, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

The future directions for this compound involve further characterization and optimization to improve its metabolic stability over the prototypical urea-based compounds . This could potentially lead to the development of more effective therapeutic agents .

Biochemical Analysis

Biochemical Properties

1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The compound’s interaction with GIRK1/2 channels is particularly noteworthy, as it displays nanomolar potency and improved metabolic stability .

Cellular Effects

This compound influences various cellular processes. It modulates cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of GIRK channels leads to hyperpolarization of the cell membrane, reducing neuronal excitability . This effect is significant in the context of neurological disorders, where modulation of neuronal activity is crucial.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with GIRK channels. The compound binds to the GIRK1/2 channel subtype, leading to its activation . This activation results in the opening of the potassium channel, allowing potassium ions to flow out of the cell, thereby hyperpolarizing the cell membrane. This process reduces the likelihood of action potential generation, thus modulating neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and does not degrade rapidly under standard laboratory conditions . Long-term studies have shown that its effects on cellular function remain consistent over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, some toxic effects have been observed, including disruptions in normal cellular functions and potential toxicity to certain cell types . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that are part of the metabolic processes within cells . The compound’s activation of GIRK channels influences metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization influences its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

6-benzyl-N-(1,1-dioxothiolan-3-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-21(23-16-9-11-31(29,30)14-16)18-12-17-20(26(18)13-15-6-2-1-3-7-15)24-19-8-4-5-10-25(19)22(17)28/h1-8,10,12,16H,9,11,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPJNGMDBJGRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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